Stereochemical Identity and Purity Specification for (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol Procurement
The procurement value of this compound is fundamentally tied to its defined (R)-stereochemistry. Reputable vendors supply the compound with a minimum purity specification of 95%, a critical quality attribute for reproducibility in asymmetric synthesis or biological assays. The comparator baseline is the racemic mixture or the undesired (S)-enantiomer, for which the quantitative difference is a potential 100% loss of stereospecific activity or a 50% reduction in active component concentration . The defined (R)-configuration ensures consistent spatial orientation, which is essential for interaction with chiral biological environments .
| Evidence Dimension | Stereochemical Purity and Identity |
|---|---|
| Target Compound Data | (3R)-enantiomer, vendor-specified purity ≥95% |
| Comparator Or Baseline | Racemic mixture (1:1 R:S) or (S)-enantiomer |
| Quantified Difference | Potentially 100% difference in stereospecific activity; 50% reduction in effective concentration of active enantiomer when using the racemate. |
| Conditions | Vendor analytical specifications and fundamental principles of stereochemistry |
Why This Matters
This ensures experimental consistency and avoids the confounding variable of undefined stereochemistry, which is a primary driver of data irreproducibility in chiral compound research.
